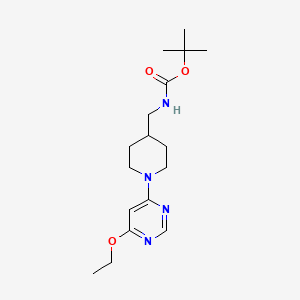

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate (CAS: 1353989-78-2) is a piperidine-based carbamate derivative featuring a 6-ethoxypyrimidin-4-yl substituent. Its molecular formula is C₁₇H₂₈N₄O₃, with a molecular weight of 336.43 g/mol . Structurally, it combines a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 6-ethoxy-pyrimidine moiety.

Properties

IUPAC Name |

tert-butyl N-[[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)21-8-6-13(7-9-21)11-18-16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBCOUIGZLUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate involves multiple steps. One common synthetic route includes the reaction of 1-(6-ethoxypyrimidin-4-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (CAS: 1353989-76-0)

- Molecular Formula : C₁₆H₂₆N₄O₃

- Molecular Weight : 322.4 g/mol

- Key Difference: The ethoxy group in the target compound is replaced with a methoxy group. This minor alteration reduces steric bulk and may influence solubility and metabolic stability.

- Synthesis : Likely synthesized via nucleophilic substitution on 4-chloro-6-methoxypyrimidine, similar to methods in (e.g., Pd-catalyzed coupling) .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

Modifications on the Piperidine Ring

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (CAS: Not specified)

- Molecular Formula : C₂₇H₄₀N₁₀O₄

- Molecular Weight : 542.5 g/mol (MS [M+H]+: 542)

- Key Difference : Contains a nitro-pyrimidine core and a 4-methylpiperazinyl-pyridine substituent, suggesting applications in anticancer or antiviral agents. Reduction of the nitro group to an amine (as in ) highlights its role as a synthetic intermediate .

Carbamate Group Variations

tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-02-9)

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 33048-52-1)

- Molecular Formula: Not explicitly stated (likely C₁₇H₂₄ClN₃O₃).

- Key Difference: Substitutes pyrimidine with a chloronicotinoyl group, expanding its utility in nicotinic acetylcholine receptor (nAChR) modulation .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The ethoxy group in the target compound allows for further functionalization via O-dealkylation, a strategy used in for nitro-group reduction to amines .

- Biological Relevance : Pyrimidine derivatives like these are frequently explored as kinase inhibitors (e.g., JAK2, EGFR), with substituents like ethoxy or methoxy modulating ATP-binding affinity .

- Stability Considerations : tert-Butyl carbamates generally exhibit improved hydrolytic stability over methyl or ethyl variants, as seen in storage conditions for the methoxy analogue (room temperature, dry) .

Biological Activity

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₂₆N₄O₃

- Molecular Weight : 322.40 g/mol

- CAS Number : 1353980-28-5

- Storage Conditions : Keep sealed in a dry place at 2–8°C.

Structural Representation

The compound features a tert-butyl group linked to a piperidine moiety that is further substituted with a pyrimidine derivative, which is essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neurological and inflammatory processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a critical role in neurotransmission.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways associated with inflammation and neuroprotection.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

| Study | Target | IC50 (µM) | Notes |

|---|---|---|---|

| AChE | 15.4 | Moderate inhibition observed in cell cultures. | |

| β-secretase | 0.17 | Significant reduction in amyloid beta aggregation. |

In Vivo Studies

In vivo models have been utilized to assess the efficacy of this compound in reducing amyloid plaque formation and improving cognitive function in animal models mimicking Alzheimer's disease.

Case Studies

- Neuroprotection Against Aβ Toxicity :

- Cognitive Improvement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.